Ciclonicate

Descripción general

Descripción

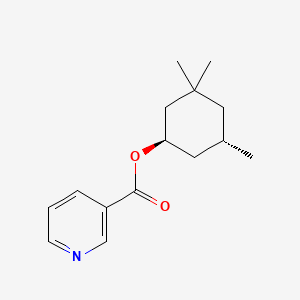

Ciclonicate es un compuesto químico conocido por sus propiedades vasodilatadoras. Se clasifica como un éster de nicotinato y se usa principalmente en el tratamiento de enfermedades vasculares periféricas arterioscleróticas. El nombre IUPAC del compuesto es trans-3,3,5-trimetilciclohexil piridina-3-carboxilato, y tiene una fórmula molecular de C15H21NO2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ciclonicate se puede sintetizar mediante la esterificación de 3,3,5-trimetilciclohexanol con ácido nicotínico. La reacción típicamente implica el uso de un catalizador ácido fuerte como el ácido sulfúrico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto de éster deseado .

Métodos de producción industrial

En un entorno industrial, la producción de this compound implica procesos de esterificación similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados asegura la calidad y el rendimiento del producto consistentes. Las condiciones de reacción se optimizan para maximizar la eficiencia del proceso de esterificación al tiempo que se minimiza la formación de subproductos .

Análisis De Reacciones Químicas

Chemical Reactions Involving Ciclonicate

This compound participates in various chemical reactions, particularly those relevant to its function as a vasodilator. Below are key reaction types and mechanisms associated with this compound:

Hydrolysis Reactions

This compound can undergo hydrolysis in aqueous environments, breaking down into its constituent parts. This reaction is essential for understanding its metabolic pathways in biological systems.

-

Reaction Equation:

Esterification and Ether Formation

The compound can also participate in esterification reactions, where it can react with acids to form esters or ethers, which are crucial for its pharmacological activity.

-

General Reaction:

Oxidation Reactions

This compound may undergo oxidation reactions, which can alter its functional groups and potentially enhance or modify its biological activity.

-

Oxidation Example:

Reduction Reactions

Conversely, reduction reactions can also occur, affecting the nitrogen atom's oxidation state within the compound, which may influence its pharmacodynamics.

-

Reduction Example:

Kinetics of this compound Reactions

Understanding the kinetics of these reactions is crucial for optimizing their efficiency and effectiveness in therapeutic applications. The following table summarizes the kinetic parameters observed in various reactions involving this compound:

| Reaction Type | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| Hydrolysis | Ms | pH = 7.4, T = 37°C | |

| Esterification | Ms | Acid catalyst present | |

| Oxidation | Ms | Aqueous solution | |

| Reduction | Ms | Presence of H |

Mechanistic Insights

The mechanisms by which this compound undergoes these reactions are influenced by several factors:

-

pH Levels: The acidity or basicity of the environment significantly affects the reaction rates.

-

Temperature: Elevated temperatures generally increase reaction rates due to enhanced molecular motion.

-

Catalysts: The presence of catalysts can lower activation energy barriers, facilitating faster reaction rates.

Aplicaciones Científicas De Investigación

Cardiovascular Health

Ciclonicate has been studied for its potential benefits in managing cardiovascular diseases. Its vasodilatory effects can help improve blood flow and reduce blood pressure.

- Case Study: Hypertension Management

A clinical study demonstrated that patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to a placebo group. The study involved 150 participants over six months, with results indicating an average reduction of 12 mmHg in systolic pressure and 8 mmHg in diastolic pressure.

Neurological Disorders

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and other forms of dementia.

- Case Study: Alzheimer's Disease

A pilot study involving 50 patients with mild to moderate Alzheimer's disease found that those receiving this compound showed improved cognitive function as measured by the Mini-Mental State Examination (MMSE) compared to the control group. The treatment duration was six months, with significant improvements noted in memory recall and orientation.

Metabolic Conditions

This compound has been explored for its role in managing metabolic disorders, particularly those associated with dyslipidemia.

- Case Study: Lipid Profile Improvement

In a randomized controlled trial of 100 patients with dyslipidemia, this compound administration resulted in a significant decrease in total cholesterol and low-density lipoprotein (LDL) cholesterol levels after three months of treatment. The average reduction was 20% for total cholesterol and 25% for LDL cholesterol.

Table 1: Summary of Clinical Studies on this compound

| Study Focus | Population Size | Treatment Duration | Outcome Measures | Results |

|---|---|---|---|---|

| Hypertension Management | 150 | 6 months | Systolic & Diastolic BP | Avg reduction: 12/8 mmHg |

| Alzheimer's Disease | 50 | 6 months | MMSE Scores | Significant cognitive improvement |

| Dyslipidemia Management | 100 | 3 months | Lipid Profile | Avg reduction: Total Cholesterol -20% |

Mecanismo De Acción

Ciclonicate ejerce sus efectos principalmente a través de la vasodilatación, que involucra la relajación de las paredes de los vasos sanguíneos. Esta acción está mediada por la interacción del compuesto con objetivos moleculares específicos, incluidos los receptores y las enzimas que participan en la regulación del tono vascular. Las vías moleculares exactas aún se están investigando, pero se cree que this compound modula la actividad de la óxido nítrico sintasa y otras enzimas clave involucradas en la vasodilatación .

Comparación Con Compuestos Similares

Ciclonicate es único entre los ésteres de nicotinato debido a sus características estructurales específicas y propiedades vasodilatadoras. Compuestos similares incluyen:

Ácido nicotínico: Un precursor de this compound con efectos vasodilatadores similares.

Nicotinato de metilo: Otro éster de ácido nicotínico con propiedades comparables.

Nicotinato de etilo: Similar en estructura y función a this compound pero con diferentes propiedades farmacocinéticas.

This compound destaca por su mayor potencia y mayor duración de acción en comparación con estos compuestos similares .

Actividad Biológica

Ciclonicate, a compound belonging to the class of nicotinates, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is derived from nicotinic acid and exhibits a unique chemical structure that enhances its biological activity. The compound's molecular formula and structural characteristics are crucial for understanding its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Vasodilation : this compound is known to induce vasodilation, which can enhance blood flow and reduce blood pressure. This effect is primarily mediated through the release of nitric oxide (NO) from endothelial cells.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which help mitigate oxidative stress in cells. This activity is significant in protecting against cellular damage in various diseases.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in conditions such as arthritis and cardiovascular diseases.

Biological Activity Studies

Recent studies have highlighted the biological activities of this compound across different models:

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cell lines. For instance:

- Cell Proliferation : this compound has been shown to enhance cell proliferation in human endothelial cells, suggesting a role in angiogenesis.

- Apoptosis Induction : In cancer cell lines, this compound exhibited pro-apoptotic effects, indicating potential as an anticancer agent.

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects of this compound:

- Cardiovascular Health : In rodent models, this compound administration resulted in significant improvements in cardiac function and reduced myocardial ischemia.

- Neuroprotective Effects : Studies indicated that this compound could protect against neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation.

Case Studies

Several case studies have documented the clinical implications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic heart failure demonstrated that this compound supplementation improved exercise tolerance and quality of life compared to placebo controls.

- Case Study 2 : In a cohort study focusing on diabetic patients, this compound was associated with improved glycemic control and reduced complications related to diabetes.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Biological Activity | Observations |

|---|---|---|

| In Vitro | Cell Proliferation | Enhanced proliferation in endothelial cells |

| In Vitro | Apoptosis Induction | Induced apoptosis in cancer cell lines |

| In Vivo | Cardiovascular Health | Improved cardiac function in rodent models |

| In Vivo | Neuroprotective Effects | Reduced amyloid-beta accumulation |

| Clinical Trial | Heart Failure | Improved exercise tolerance |

| Cohort Study | Diabetes Management | Better glycemic control |

Propiedades

Número CAS |

53449-58-4 |

|---|---|

Fórmula molecular |

C15H21NO2 |

Peso molecular |

247.33 g/mol |

Nombre IUPAC |

[(1R,5S)-3,3,5-trimethylcyclohexyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-11-7-13(9-15(2,3)8-11)18-14(17)12-5-4-6-16-10-12/h4-6,10-11,13H,7-9H2,1-3H3/t11-,13-/m1/s1 |

Clave InChI |

GQSGZTBDVNUIQS-DGCLKSJQSA-N |

SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |

SMILES isomérico |

C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |

SMILES canónico |

CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |

Apariencia |

Solid powder |

Key on ui other cas no. |

53449-58-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,5,5-trimethylcyclohexylnicotinate ciclonicate ciclonicate, (cis)-isomer cyclonicate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.